Cas no 80022-74-8 (2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid)

2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid
- 2-(2,5-dioxopyrrolidin-1-yl)benzoic acid
- SR-01000308820-1
- CS-0358507
- Oprea1_167325
- DTXSID80876689
- AKOS000139045
- SR-01000308820
- N-[2-carboxyphenyl]-succinimid
- BENZOICACID2SUCCINIMIDO
- 2-(2,5-dioxopyrrolidin-1-yl)benzoicAcid
- 80022-74-8
- JS-2088
- MFCD00022590
- SCHEMBL9262225
-
- MDL: MFCD00022590
- インチ: InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-4-2-1-3-7(8)11(15)16/h1-4H,5-6H2,(H,15,16)
- InChIKey: JJHXNCSOCYGXGQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)C(=O)O)N2C(=O)CCC2=O
計算された属性
- せいみつぶんしりょう: 219.05315777g/mol
- どういたいしつりょう: 219.05315777g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 323
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 74.7Ų
2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | JS-2088-0.5G |
2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |
80022-74-8 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
abcr | AB281300-1 g |
2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid |
80022-74-8 | 1g |
€302.20 | 2023-04-26 | ||
A2B Chem LLC | AH80103-1mg |
2-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
80022-74-8 | >90% | 1mg |
$201.00 | 2024-04-19 | |
Crysdot LLC | CD11054965-1g |
2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid |
80022-74-8 | 97% | 1g |
$302 | 2024-07-18 | |
Key Organics Ltd | JS-2088-10g |
2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |
80022-74-8 | >90% | 10g |
£5775.00 | 2025-02-09 | |
Key Organics Ltd | JS-2088-5MG |
2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |
80022-74-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Apollo Scientific | OR16148-1g |
2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid |
80022-74-8 | 95 | 1g |
£315.00 | 2025-02-19 | |
Key Organics Ltd | JS-2088-1MG |
2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |
80022-74-8 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | JS-2088-20MG |
2-(2,5-dioxo-1-pyrrolidinyl)benzenecarboxylic acid |
80022-74-8 | >90% | 20mg |
£76.00 | 2023-04-19 | |
abcr | AB281300-250mg |
2-(2,5-Dioxopyrrolidin-1-yl)benzoic acid; . |
80022-74-8 | 250mg |
€228.00 | 2025-03-19 |
2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acid 関連文献
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-(2,5-dioxo-1-pyrrolidinyl)-Benzoic acidに関する追加情報
Compound CAS No 80022-74-8: 2-(2,5-Dioxo-1-pyrrolidinyl)-Benzoic Acid
2-(2,5-Dioxo-1-pyrrolidinyl)-Benzoic Acid, also known by its CAS number 80022-74-8, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a benzoic acid moiety with a pyrrolidinone ring. The pyrrolidinone group, specifically the 1-pyrrolidin-2,5-dione moiety, is a five-membered lactam ring that contributes to the compound's stability and potential bioactivity.
The synthesis of 2-(2,5-Dioxo-1-pyrrolidinyl)-Benzoic Acid involves a series of well-established organic reactions. Typically, the benzoic acid derivative is prepared through nucleophilic aromatic substitution or coupling reactions. The pyrrolidinone ring can be introduced via cyclization reactions, such as the condensation of an amino acid with a suitable carbonyl compound. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact.
Research Highlights: Recent studies have focused on the pharmacological properties of 80022-74-8. For instance, investigations into its anti-inflammatory and antioxidant activities have revealed promising results. In vitro assays have demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases. Additionally, its ability to scavenge free radicals makes it a candidate for antioxidant therapies.
Structural Insights: The molecular structure of 2-(2,5-Dioxo-1-pyrrolidinyl)-Benzoic Acid plays a crucial role in its bioactivity. The conjugated system formed by the benzoic acid and pyrrolidinone groups enhances electronic communication within the molecule, facilitating interactions with biological targets. Computational studies using molecular docking have identified key residues in target proteins that interact with this compound, providing insights into its mechanism of action.
Applications in Drug Development: The compound has garnered attention in drug discovery programs targeting various therapeutic areas. Its structural versatility allows for modifications to improve pharmacokinetic properties such as solubility and bioavailability. For example, researchers have explored the addition of hydrophilic groups to enhance aqueous solubility without compromising bioactivity.
Sustainability Considerations: In line with growing concerns over environmental sustainability, efforts have been made to develop eco-friendly synthesis routes for CAS No 80022-74-8. Green chemistry principles, such as the use of renewable feedstocks and energy-efficient reaction conditions, are being integrated into its production processes. These advancements not only reduce ecological footprints but also align with regulatory expectations for sustainable drug manufacturing.
FUTURE RESEARCH DIRECTIONS: Ongoing research aims to explore the enantioselective synthesis of this compound to access chiral derivatives with improved therapeutic profiles. Furthermore, investigations into its potential as a scaffold for multi-target drugs are underway. By leveraging computational modeling and high-throughput screening techniques, scientists hope to uncover novel applications for this versatile compound.
In conclusion, CAS No 80022-74-8, or 2-(2,5-Dioxo-1-pyrrolidinyl)-Benzoic Acid, stands as a testament to the intricate relationship between chemical structure and biological function. Its continued exploration across diverse research domains underscores its significance in advancing both chemical science and therapeutic innovation.
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